1-Butyl-4-iodo-3-methyl-1H-pyrazole
Overview
Description
1-Butyl-4-iodo-3-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butyl group at the first position, an iodine atom at the fourth position, and a methyl group at the third position. Pyrazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-iodo-3-methyl-1H-pyrazole typically involves the cyclocondensation of suitable hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of catalysts such as copper triflate and ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate . The process may also involve sequential steps of nucleophilic addition, intramolecular cyclization, and elimination .
Industrial Production Methods
Industrial production methods for pyrazole derivatives, including this compound, often utilize scalable processes such as one-pot multicomponent reactions and transition-metal-catalyzed reactions . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-iodo-3-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide are commonly used for substitution reactions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products such as azido or cyano derivatives are formed.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound are obtained.
Scientific Research Applications
1-Butyl-4-iodo-3-methyl-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound is used in the development of agrochemicals, including fungicides and herbicides.
Material Science: It is utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Butyl-4-iodo-3-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups . The presence of the iodine atom and the butyl group can influence its binding affinity and selectivity towards different targets .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methyl-1H-pyrazole: Lacks the iodine atom, which may affect its reactivity and biological activity.
4-Iodo-3-methyl-1H-pyrazole: Lacks the butyl group, which can influence its solubility and interaction with molecular targets.
Uniqueness
1-Butyl-4-iodo-3-methyl-1H-pyrazole is unique due to the combination of the butyl group, iodine atom, and methyl group, which confer specific chemical and biological properties. This combination allows for diverse applications in medicinal chemistry, agriculture, and material science .
Properties
IUPAC Name |
1-butyl-4-iodo-3-methylpyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2/c1-3-4-5-11-6-8(9)7(2)10-11/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYLURRMWJZGFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601286047 | |
Record name | 1H-Pyrazole, 1-butyl-4-iodo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601286047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-53-5 | |
Record name | 1H-Pyrazole, 1-butyl-4-iodo-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 1-butyl-4-iodo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601286047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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